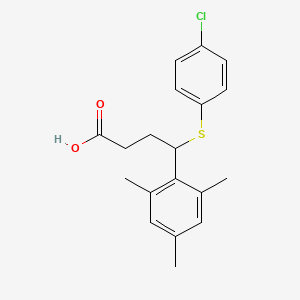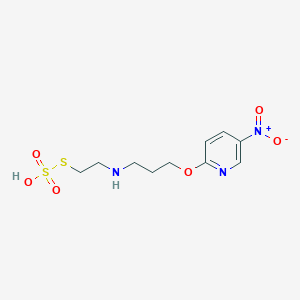
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene is a complex organic compound with the molecular formula C15H24O. It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes an epoxy group and multiple methyl substitutions. Azulenes are known for their vibrant blue color and are often found in essential oils and other natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by methylation and epoxidation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The methyl groups and the epoxy ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of azulenes and their derivatives.
Biology: The compound’s unique structure makes it a subject of interest in the study of natural products and their biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene involves its interaction with various molecular targets and pathways. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects. The compound’s methyl groups and aromatic structure also contribute to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,6-Trimethyl-1,2,3,3a,4,7,8,8a-octahydro-4,7-ethanoazulene: This compound has a similar structure but lacks the epoxy group.
3H-3a,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl: Another azulene derivative with different methyl substitutions.
Uniqueness
1,4,6-Trimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene is unique due to the presence of the epoxy group, which significantly alters its chemical reactivity and biological activity compared to other azulene derivatives. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
51334-45-3 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
4,8,10-trimethyl-11-oxatricyclo[6.2.1.01,5]undec-4-ene |
InChI |
InChI=1S/C13H20O/c1-9-4-7-13-10(2)8-12(3,14-13)6-5-11(9)13/h10H,4-8H2,1-3H3 |
Clé InChI |
UOGDHATXXGMXHR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCC3=C(CCC13O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


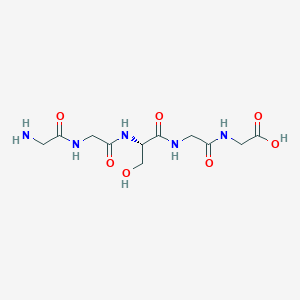
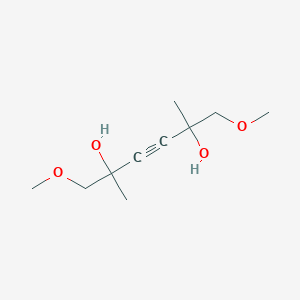

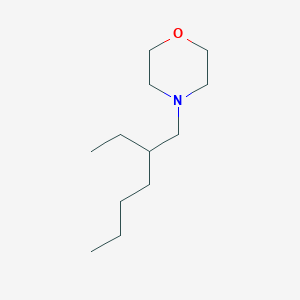
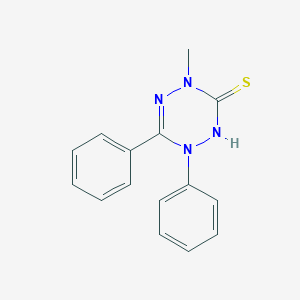
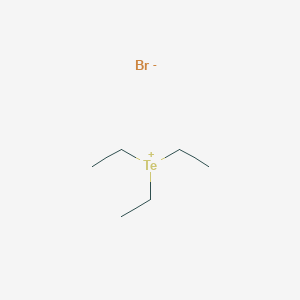
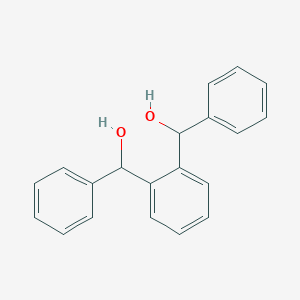

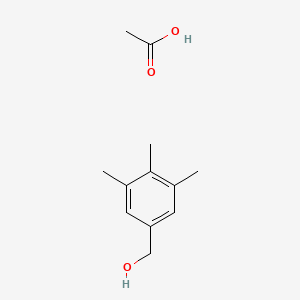

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)

